Tizolemide

Overview

Description

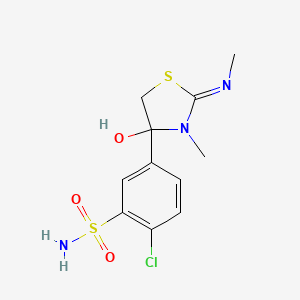

Tizolemide is a sulfonamide diuretic compound known for its long-acting diuretic effects. It is chemically classified as 4-(3-sulfamoylphenyl)thiazolidin-4-ol and has been studied for its pharmacokinetics and diuretic effects . This compound is primarily used in medical research for its ability to influence renal function and electrolyte balance.

Preparation Methods

The synthesis of tizolemide involves several key steps:

Bromination: 4-chloro-3-sulfamoyl acetophenone is brominated using bromine in ethyl acetate to form 4-chloro-3-sulfamoyl-alpha-bromoacetophenone.

Cyclization: The brominated compound is then cyclized with N,N’-dimethylthiourea in acetone.

Final Treatment: The resulting compound is treated with sodium bicarbonate in water to yield this compound.

Chemical Reactions Analysis

Tizolemide undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: this compound can undergo substitution reactions, particularly involving its sulfonamide group.

Common reagents used in these reactions include bromine, N,N’-dimethylthiourea, and sodium bicarbonate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Tizolemide has several scientific research applications:

Chemistry: It is used to study the effects of sulfonamide diuretics on chemical reactions and molecular interactions.

Biology: this compound is used to investigate renal function and electrolyte balance in biological systems.

Medicine: It is studied for its potential therapeutic effects in treating conditions related to fluid retention and electrolyte imbalances.

Industry: This compound’s diuretic properties make it useful in the development of new diuretic drugs and treatments

Mechanism of Action

Tizolemide exerts its effects by inhibiting the reabsorption of sodium and chloride ions in the renal tubules. This leads to increased excretion of these ions, along with water, resulting in diuresis. The compound primarily targets the renal tubular cells and affects the renal plasma flow and glomerular filtration rate .

Comparison with Similar Compounds

Tizolemide is similar to other sulfonamide diuretics such as hydrochlorothiazide and furosemide. it is unique due to its long-acting effects and specific molecular structure. Similar compounds include:

Hydrochlorothiazide: Another sulfonamide diuretic with a shorter duration of action.

Furosemide: A loop diuretic with a different mechanism of action and shorter duration.

This compound’s uniqueness lies in its prolonged diuretic effect and its specific molecular interactions within the renal system.

Properties

CAS No. |

56488-58-5 |

|---|---|

Molecular Formula |

C11H14ClN3O3S2 |

Molecular Weight |

335.8 g/mol |

IUPAC Name |

2-chloro-5-(4-hydroxy-3-methyl-2-methylimino-1,3-thiazolidin-4-yl)benzenesulfonamide |

InChI |

InChI=1S/C11H14ClN3O3S2/c1-14-10-15(2)11(16,6-19-10)7-3-4-8(12)9(5-7)20(13,17)18/h3-5,16H,6H2,1-2H3,(H2,13,17,18) |

InChI Key |

VYBZOPZNLLIEFX-UHFFFAOYSA-N |

SMILES |

CN=C1N(C(CS1)(C2=CC(=C(C=C2)Cl)S(=O)(=O)N)O)C |

Canonical SMILES |

CN=C1N(C(CS1)(C2=CC(=C(C=C2)Cl)S(=O)(=O)N)O)C |

Synonyms |

HOE 740 tizolemid tizolemide tizolemide monoformate tizolemide monohydrobromide tizolemide monohydrochloride tizolemide monomaleate tizolemide monomesylate |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3R)-3-hydroxy-2-[[methyl(7H-purin-6-yl)carbamoyl]amino]butanoic acid](/img/structure/B1197832.png)

![6-[2-(1H-imidazol-5-yl)ethylamino]-N-(4-methylphenyl)heptanamide](/img/structure/B1197845.png)

![7-[(1R,2R,3R,5S)-2-(3-fluorooct-1-enyl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1197846.png)